C18H23Cl2NO3

Serotonin Receptor Pharmacology GPCR Binding Phenethylamine SAR

Select 2C-C-NBOMe hydrochloride (25C-NBOMe) for ultrapotent 5-HT2A agonism research. With Ki=1.6 nM, it offers >30-fold higher affinity than parent 2C-C, essential for radioligand binding and GPCR functional assays. Its distinct CYP2D6-driven metabolism (83% hepatic clearance) makes it indispensable for LC-MS/MS method validation in forensic labs. A certified reference standard with ≥98% purity, shipped under controlled conditions for regulated research programs.

Molecular Formula C18H23Cl2NO3
Molecular Weight 372.3 g/mol
Cat. No. B15171524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC18H23Cl2NO3
Molecular FormulaC18H23Cl2NO3
Molecular Weight372.3 g/mol
Structural Identifiers
SMILESCOCCNCC1=C(C(=CC=C1)OC)OCC2=CC=C(C=C2)Cl.Cl
InChIInChI=1S/C18H22ClNO3.ClH/c1-21-11-10-20-12-15-4-3-5-17(22-2)18(15)23-13-14-6-8-16(19)9-7-14;/h3-9,20H,10-13H2,1-2H3;1H
InChIKeyVJKZBKJHKAFALW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2C-C-NBOMe Hydrochloride (CAS 1539266-19-7) Product Guide: Molecular Identity and Analytical Procurement


2C-C-NBOMe hydrochloride (also known as 25C-NBOMe) is an N-(2-methoxybenzyl)-substituted phenethylamine derivative with the molecular formula C18H23Cl2NO3 (molecular weight 372.29 g/mol) . This compound is a member of the NBOMe series of novel psychoactive substances (NPS), which are ultrapotent serotonin 5-HT2A receptor agonists [1]. It serves as a highly potent pharmacological probe for serotonin receptor research and as an analytical reference standard for forensic toxicology applications .

Why 2C-C-NBOMe (C18H23Cl2NO3) Cannot Be Substituted with Its Parent 2C-C Compound in Research Procurement


Generic substitution of 2C-C-NBOMe with its parent compound 2C-C (or other 2,5-dimethoxyphenethylamines) is scientifically invalid due to profound differences in receptor pharmacology, potency, and selectivity profiles that directly impact experimental outcomes. The N-2-methoxybenzyl substitution fundamentally alters the compound's interaction with the serotonin receptor system, conferring approximately 30-fold to 60-fold higher binding affinity at the 5-HT2A receptor and drastically increased functional potency [1]. Moreover, the substitution pattern significantly modifies the metabolic clearance pathways, with CYP2D6 contributing 83% to hepatic net clearance for 2C-C-NBOMe—a characteristic that differs markedly from its parent compound and has direct implications for in vitro metabolism studies and forensic method development [2].

Quantitative Differentiation of 2C-C-NBOMe Hydrochloride (C18H23Cl2NO3) for Scientific Procurement Decisions


2C-C-NBOMe Exhibits ~30–60× Higher 5-HT2A Receptor Affinity Compared to Its Parent 2C-C Compound

2C-C-NBOMe demonstrates a Ki value of 1.6 nM at the human 5-HT2A receptor, representing a >30-fold increase in binding affinity relative to its parent compound 2C-C (Ki = 48 nM) [1]. This affinity enhancement is consistent across the NBOMe class, with the N-2-methoxybenzyl substitution increasing 5-HT2A binding affinity for all 2C derivatives tested [1].

Serotonin Receptor Pharmacology GPCR Binding Phenethylamine SAR

CYP2D6 Contributes 83% to 2C-C-NBOMe Hepatic Clearance—Distinct from Other NBOMe Congeners

2C-C-NBOMe demonstrates the highest CYP2D6 contribution to hepatic net clearance (83%) among the six NBOMe derivatives studied, surpassing 25B-NBOMe (69%), 25I-NBOMe (61%), and 4-EA-NBOMe (62%) [1]. This compound-specific metabolic profile, characterized by a Km value in the low nanomolar range for CYP2D6 and CYP2C19, establishes a unique metabolic fingerprint that is critical for method development in forensic toxicology [1].

Drug Metabolism Cytochrome P450 Forensic Toxicology In Vitro Metabolism

2C-C-NBOMe Exhibits 50× Greater In Vitro Neurotoxicity than Methamphetamine

2C-C-NBOMe exhibits 50-fold more potent in vitro neurotoxicity compared to methamphetamine across multiple neuronal cell lines [1]. In SH-SY5Y, PC12, and SN4741 cells, 2C-C-NBOMe reduces cell viability with IC50 values of 89 μM, 78 μM, and 62 μM, respectively, while methamphetamine requires approximately 50× higher concentrations to achieve comparable toxicity [1]. The neurotoxicity mechanism involves inhibition of the Akt pathway and activation of the ERK cascade [1].

Neurotoxicity In Vitro Toxicology Cell Viability NBOMe Safety Pharmacology

Validated Research and Industrial Application Scenarios for 2C-C-NBOMe Hydrochloride (C18H23Cl2NO3)


High-Sensitivity Serotonin 5-HT2A Receptor Binding and Functional Assays

Due to its >30× enhanced 5-HT2A receptor binding affinity (Ki = 1.6 nM) compared to 2C-C (Ki = 48 nM) [1], 2C-C-NBOMe is the appropriate selection for receptor binding studies requiring high sensitivity, including radioligand displacement assays and functional GPCR activation measurements. This application scenario is particularly relevant for academic and pharmaceutical laboratories investigating serotonin receptor pharmacology or screening compounds for 5-HT2A-mediated effects.

Forensic Toxicology Analytical Method Development and Validation

The compound's distinct metabolic profile—with CYP2D6 contributing 83% to hepatic net clearance, higher than 25I-NBOMe (61%) and 25B-NBOMe (69%) [2]—makes 2C-C-NBOMe essential for developing and validating LC-MS/MS or GC-MS analytical methods. Forensic laboratories require this compound as a certified reference standard to ensure accurate identification and quantification in biological matrices, particularly given that 69 distinct metabolites have been identified for 2C-C-NBOMe [2].

In Vitro Neurotoxicity Assessment and Mechanistic Toxicology Studies

Given 2C-C-NBOMe's 50× more potent in vitro neurotoxicity relative to methamphetamine across SH-SY5Y, PC12, and SN4741 neuronal cell lines [3], this compound serves as a critical tool for neurotoxicity research. Toxicology laboratories investigating NBOMe-mediated cytotoxicity, apoptosis pathways, or evaluating the safety pharmacology of 5-HT2A agonists will require this compound to establish dose-response relationships and study the Akt/ERK signaling pathways implicated in its neurotoxic effects.

Technical Documentation Hub

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